ns6180
Vue d'ensemble
Description
NS6180 est un composé novateur connu pour son inhibition puissante et sélective du canal potassique activé par le calcium à conductance intermédiaire (KCa3.1). Ce composé a montré un potentiel significatif dans le traitement des maladies liées à l'immunité, en particulier la maladie inflammatoire de l'intestin .
Applications De Recherche Scientifique
NS6180 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the function of KCa3.1 channels.
Biology: Investigated for its role in modulating immune cell function and cytokine production.
Medicine: Explored as a potential therapeutic agent for treating inflammatory bowel disease and other immune-related conditions.
Industry: Utilized in the development of new drugs targeting KCa3.1 channels
Mécanisme D'action
Target of Action
NS6180, also known as “4-(3-(trifluoromethyl)benzyl)-2H-benzo[b][1,4]thiazin-3(4H)-one”, is a potent and selective inhibitor of the KCa3.1 channel . The KCa3.1 channel has been identified as a promising target for treating immune-related diseases .
Mode of Action
This compound inhibits cloned human KCa3.1 channels at a concentration of 9 nanomolar . It acts through specific amino acid residues T250 and V275, which are known to be sensitive to triarylmethanes like TRAM-34 . It also shows similar potency in inhibiting KCa3.1 channels in erythrocytes from humans, mice, and rats, with an efficacy range of 15 to 20 nanomolar .
Biochemical Pathways
This compound suppresses the proliferation of splenocytes from rats and mice at submicromolar concentrations . It significantly reduces the production of IL-2 and IFN-γ, with less impact on IL-4 and TNF-α, and no effect on IL-17 production . This suggests that this compound affects the biochemical pathways involving these cytokines.
Result of Action
The presence of KCa3.1 channels was confirmed in healthy colon tissue, with an increase observed in colitis conditions associated with immune cell infiltration . Notably, this compound demonstrated a reduction in colon inflammation and an improvement in body weight gain in rats, similar to the standard IBD drug sulfasalazine, despite its low plasma exposure .
Action Environment
The action of this compound is influenced by the environment in which it is applied. For instance, in the context of inflammatory bowel disease (IBD), the presence and up-regulation of KCa3.1 channels in colon tissue, particularly under conditions of immune cell infiltration, are key factors influencing the efficacy of this compound .
Analyse Biochimique
Biochemical Properties
NS 6180 plays a crucial role in biochemical reactions by inhibiting the KCa3.1 channel. This channel is involved in the regulation of calcium entry into cells, which is essential for various cellular functions. NS 6180 interacts with the KCa3.1 channel by binding to its specific sites, thereby blocking its activity. This inhibition leads to a decrease in calcium influx, which in turn affects several downstream processes. The compound has been shown to inhibit the proliferation and cytokine production of T-cells, which are critical components of the immune system .
Cellular Effects
The effects of NS 6180 on various types of cells and cellular processes are profound. By inhibiting the KCa3.1 channel, NS 6180 influences cell function in several ways. It has been demonstrated to reduce the activation and proliferation of T-cells, which play a pivotal role in immune responses. Additionally, NS 6180 affects cell signaling pathways by modulating calcium-dependent signaling cascades. This modulation can lead to changes in gene expression and cellular metabolism, ultimately impacting cell survival, proliferation, and differentiation .
Molecular Mechanism
At the molecular level, NS 6180 exerts its effects by binding to the KCa3.1 channel and inhibiting its activity. This binding interaction prevents the channel from allowing calcium ions to enter the cell, thereby reducing intracellular calcium levels. The inhibition of calcium influx affects various calcium-dependent enzymes and signaling pathways, leading to changes in gene expression and cellular function. NS 6180 has been shown to inhibit the production of interleukin-2 (IL-2) and interferon-gamma (IFN-γ), which are key cytokines involved in immune responses .
Temporal Effects in Laboratory Settings
The effects of NS 6180 over time in laboratory settings have been extensively studied. The compound is stable under standard laboratory conditions and does not degrade significantly over time. Long-term studies have shown that NS 6180 maintains its inhibitory effects on the KCa3.1 channel and continues to modulate cellular functions even after prolonged exposure. In vitro and in vivo studies have demonstrated that the compound can exert sustained effects on cellular function, including the inhibition of T-cell proliferation and cytokine production .
Dosage Effects in Animal Models
The effects of NS 6180 vary with different dosages in animal models. At low doses, the compound effectively inhibits the KCa3.1 channel and modulates immune responses without causing significant toxicity. At higher doses, NS 6180 can lead to adverse effects, including toxicity and disruption of normal cellular functions. Studies have shown that there is a threshold dose beyond which the compound’s inhibitory effects become detrimental to the organism. It is essential to carefully titrate the dosage to achieve the desired effects while minimizing potential side effects .
Metabolic Pathways
NS 6180 is involved in several metabolic pathways, primarily through its interaction with the KCa3.1 channel. The inhibition of this channel affects calcium-dependent metabolic processes, including the regulation of enzyme activity and metabolite levels. NS 6180 has been shown to influence metabolic flux by altering the activity of key enzymes involved in cellular metabolism. Additionally, the compound can affect the levels of various metabolites, leading to changes in cellular energy balance and metabolic homeostasis .
Transport and Distribution
The transport and distribution of NS 6180 within cells and tissues are critical for its biological activity. The compound is transported into cells via specific transporters and binding proteins that facilitate its uptake. Once inside the cell, NS 6180 can accumulate in specific compartments, including the cytoplasm and organelles. The distribution of the compound within tissues is influenced by its chemical properties, including its solubility and affinity for cellular components .
Subcellular Localization
NS 6180 exhibits specific subcellular localization, which is essential for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with the KCa3.1 channel. Additionally, NS 6180 can be targeted to specific organelles, including the endoplasmic reticulum and mitochondria, through post-translational modifications and targeting signals. The subcellular localization of NS 6180 is crucial for its ability to modulate cellular functions and signaling pathways .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de NS6180 implique plusieurs étapes, commençant par la préparation de la structure de base de la benzothiazinone. Les étapes clés comprennent :
Formation du noyau de benzothiazinone : Cela implique la réaction de la 3-(trifluorométhyl)benzylamine avec le 2-chlorobenzothiazole dans des conditions spécifiques pour former le noyau de benzothiazinone.
Fonctionnalisation : La structure de base est ensuite fonctionnalisée pour introduire les substituants nécessaires qui confèrent l'activité biologique souhaitée.
Méthodes de production industrielle
La production industrielle de this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'optimisation des conditions de réaction pour garantir un rendement et une pureté élevés. Cela comprend le contrôle de la température, de la pression et l'utilisation de catalyseurs pour améliorer l'efficacité de la réaction .
Analyse Des Réactions Chimiques
Types de réactions
NS6180 subit plusieurs types de réactions chimiques, notamment :
Oxydation : this compound peut être oxydé dans des conditions spécifiques pour former divers dérivés oxydés.
Réduction : Le composé peut également subir des réactions de réduction, conduisant à la formation de produits réduits.
Réactifs et conditions courantes
Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Divers nucléophiles et électrophiles peuvent être utilisés dans des conditions appropriées pour réaliser des réactions de substitution.
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxydés, réduits et substitués de this compound, chacun ayant des activités biologiques distinctes .
Applications de la recherche scientifique
This compound a une large gamme d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme composé outil pour étudier la fonction des canaux KCa3.1.
Biologie : Étudié pour son rôle dans la modulation de la fonction des cellules immunitaires et de la production de cytokines.
Médecine : Exploré comme agent thérapeutique potentiel pour le traitement de la maladie inflammatoire de l'intestin et d'autres affections liées à l'immunité.
Industrie : Utilisé dans le développement de nouveaux médicaments ciblant les canaux KCa3.1
Mécanisme d'action
This compound exerce ses effets en inhibant sélectivement le canal KCa3.1. Cette inhibition se produit par interaction avec des résidus d'acides aminés spécifiques, à savoir T250 et V275, qui sont sensibles aux triarylméthanes comme TRAM-34. En bloquant ces canaux, this compound réduit l'afflux de calcium, modulant ainsi l'activation des cellules immunitaires et la production de cytokines .
Comparaison Avec Des Composés Similaires
Composés similaires
TRAM-34 : Un autre inhibiteur puissant du canal KCa3.1 avec des mécanismes d'action similaires.
Senicapoc : Un bloqueur du canal KCa3.1 utilisé dans le traitement de la drépanocytose.
ICA-17043 : Un composé ayant des effets inhibiteurs similaires sur les canaux KCa3.1.
Unicité de NS6180
This compound se distingue par sa forte puissance et sa sélectivité pour les canaux KCa3.1, ce qui en fait un outil précieux pour étudier ces canaux et un candidat prometteur pour le développement thérapeutique .
Activité Biologique
NS6180 is a novel compound classified as a KCa3.1 channel inhibitor, which has shown significant potential in modulating immune responses and treating inflammatory conditions, particularly inflammatory bowel disease (IBD). This article provides a comprehensive overview of its biological activity, including experimental findings, pharmacological effects, and potential therapeutic applications.
This compound, chemically known as 4-[[3-(trifluoromethyl)phenyl]methyl]-2H-1,4-benzothiazin-3(4H)-one, selectively inhibits the KCa3.1 channels, which play a crucial role in T-cell activation and other immune responses. The compound's mechanism involves binding to specific amino acid residues (T250 and V275) on the KCa3.1 channel, leading to inhibition of channel activity with an IC50 value of approximately 9 nM for cloned human channels .
Inhibition of Immune Responses
This compound has demonstrated profound effects on T-cell activity. It effectively suppresses the proliferation of splenocytes in both rat and mouse models at submicromolar concentrations. Key cytokines such as IL-2 and IFN-γ are significantly inhibited, while the effects on IL-4 and TNF-α are comparatively smaller, indicating a selective modulation of the immune response .
Experimental Models
In vivo studies using a rat model of IBD induced by 2,4-dinitrobenzene sulfonic acid revealed that this compound administration (3 and 10 mg·kg−1 b.i.d.) reduced colon inflammation and improved weight gain comparably to the standard treatment sulfasalazine (300 mg·kg−1 q.d.) . This suggests that this compound could serve as an effective therapeutic agent for managing IBD.
Pharmacokinetics
Despite its low plasma exposure, this compound effectively dampens inflammation in experimental colitis models. The pharmacokinetic profile indicates that the compound can exert significant therapeutic effects even at lower concentrations .
Comparative Efficacy
A comparative analysis of this compound with other KCa3.1 inhibitors such as TRAM-34 highlights its potency and selectivity. Table 1 summarizes the IC50 values for various KCa3.1 channel blockers:
Compound | IC50 (nM) |
---|---|
This compound | 9 |
TRAM-34 | 8.4 |
ShK-186 | 61 |
PAP-1 | 2.1 |
Case Studies
Case Study: Ulcerative Colitis
A clinical case study illustrated the application of this compound in treating a patient with severe ulcerative colitis characterized by persistent bloody diarrhea and weight loss. Following treatment with this compound, significant improvements were noted in symptom management and overall health status .
Propriétés
IUPAC Name |
4-[[3-(trifluoromethyl)phenyl]methyl]-1,4-benzothiazin-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3NOS/c17-16(18,19)12-5-3-4-11(8-12)9-20-13-6-1-2-7-14(13)22-10-15(20)21/h1-8H,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUIJXKLTUFCDGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C2=CC=CC=C2S1)CC3=CC(=CC=C3)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
353262-04-1 | |
Record name | 353262-04-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.